molecular formula C7H14N2O B6268858 4-[(dimethylamino)methyl]pyrrolidin-2-one CAS No. 1824462-39-6

4-[(dimethylamino)methyl]pyrrolidin-2-one

Cat. No.: B6268858
CAS No.: 1824462-39-6
M. Wt: 142.20 g/mol
InChI Key: BQPXIEDTEGJGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(dimethylamino)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains a dimethylamino group attached to the methyl group at the fourth position of the pyrrolidinone ring.

Preparation Methods

The synthesis of 4-[(dimethylamino)methyl]pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-substituted piperidines with specific reagents to form pyrrolidin-2-ones. This process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(dimethylamino)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(dimethylamino)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-[(dimethylamino)methyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one and its derivatives. These compounds share the pyrrolidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example, pyrrolidin-2-one derivatives like pyrrolizines and pyrrolidine-2,5-diones exhibit different biological activities and applications .

Similar compounds include:

  • Pyrrolidin-2-one
  • Pyrrolizines
  • Pyrrolidine-2,5-diones
  • Prolinol

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(dimethylamino)methyl]pyrrolidin-2-one involves the reaction of 2-pyrrolidinone with formaldehyde and dimethylamine.", "Starting Materials": [ "2-pyrrolidinone", "formaldehyde", "dimethylamine" ], "Reaction": [ "Step 1: Mix 2-pyrrolidinone, formaldehyde, and dimethylamine in a reaction flask.", "Step 2: Heat the mixture to 80-100°C and stir for several hours.", "Step 3: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 4: Purify the product by recrystallization or chromatography." ] }

CAS No.

1824462-39-6

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4-[(dimethylamino)methyl]pyrrolidin-2-one

InChI

InChI=1S/C7H14N2O/c1-9(2)5-6-3-7(10)8-4-6/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

BQPXIEDTEGJGFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC(=O)NC1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.